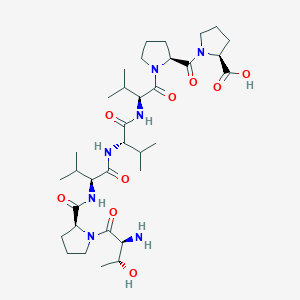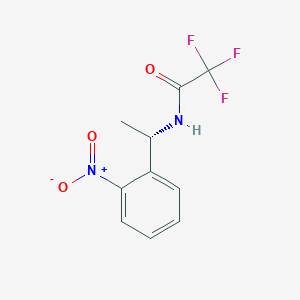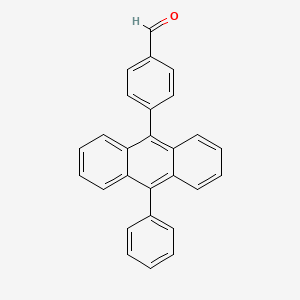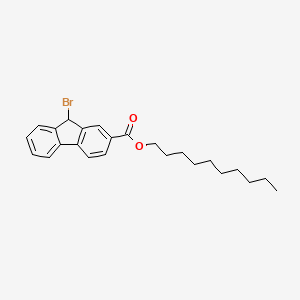![molecular formula C14H9BrN2O4S B14187270 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14187270.png)
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)- is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The compound’s structure includes a pyrrolopyridine core, a carboxylic acid group, a bromine atom, and a phenylsulfonyl group, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)- typically involves multiple steps. One common synthetic route starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with a substituted aldehyde at elevated temperatures. This reaction forms intermediate compounds, which are then further reacted with various reagents to introduce the bromine and phenylsulfonyl groups. The final product is obtained after purification and characterization .
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: The compound’s ability to inhibit certain biological pathways has led to investigations into its potential as a therapeutic agent for diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. The compound binds to and inhibits the activity of certain enzymes and receptors, disrupting key signaling pathways. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) family, which plays a crucial role in cell proliferation, migration, and survival. By inhibiting FGFR, the compound can induce apoptosis and reduce the migration and invasion of cancer cells .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)- can be compared to other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-: This compound has a similar structure but with a chlorine atom instead of a bromine atom. The substitution of bromine with chlorine can affect the compound’s reactivity and biological activity.
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-fluoro-1-(phenylsulfonyl)-: The presence of a fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-iodo-1-(phenylsulfonyl)-: Iodine substitution can significantly impact the compound’s electronic properties and reactivity in chemical reactions.
These comparisons highlight the unique properties of 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)- and its potential advantages in various applications.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O4S/c15-9-6-11-12(14(18)19)8-17(13(11)16-7-9)22(20,21)10-4-2-1-3-5-10/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIDGKDKEKEUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B14187198.png)
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14187200.png)
![{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B14187206.png)

![1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol](/img/structure/B14187229.png)
![{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B14187240.png)


![1-Naphthalen-2-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14187250.png)


